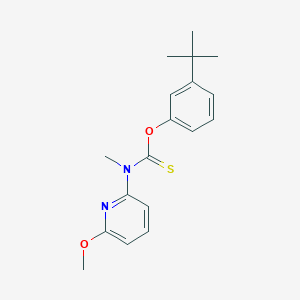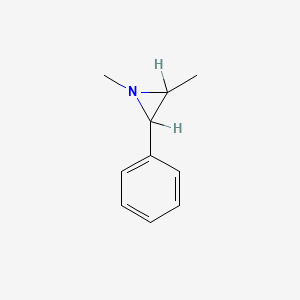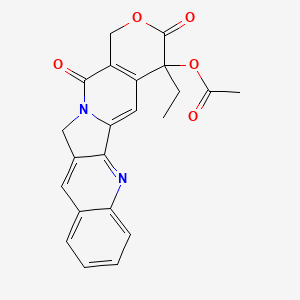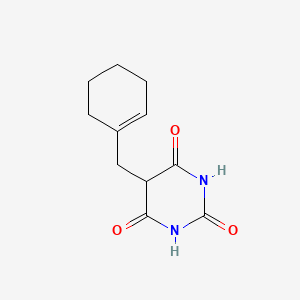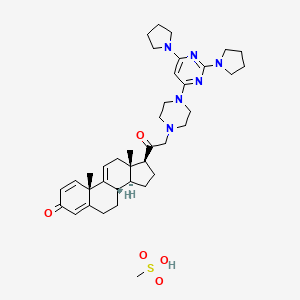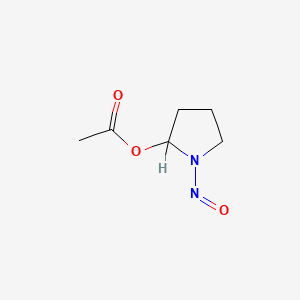
Episcopalidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Episcopalidine is a natural product found in Aconitum contortum and Aconitum episcopale with data available.
Aplicaciones Científicas De Investigación
Mass Spectrometry Analysis of Episcopalidine :Episcopalidine and its analogues have been studied using mass spectrometry, revealing significant insights into their fragmentation patterns and molecular structures. The study highlighted the influence of substituent groups, especially the ester group, on the molecular ion peaks and fragmentation processes of these compounds (Wang & Liang, 1985).
Isolation and Structural Elucidation from Aconitum Episcopale :Research focused on isolating new diterpenoid alkaloids from Aconitum episcopale, including episcopalidine. The studies provided detailed structural information based on various spectroscopic techniques and chemical derivatization, contributing significantly to the understanding of these compounds (Wang, 1983).
Antinociceptive Properties :A study on the roots of Aconitum episcopale identified three aconitine-type C19–diterpenoid alkaloids, including episcopalidine. These compounds were tested for their antinociceptive properties, with one of them showing potent effects. This research provides valuable insights into the potential therapeutic applications of these compounds (Jiang et al., 2021).
Chemical Constituents and Bioactivities :The root of Aconitum episcopale, a traditional Chinese medicine, has been studied for its chemical constituents, including episcopalidine. This research reviews the pharmacological activities of these compounds, which are used for various therapeutic purposes such as treating anemofrigid-damp arthralgia and cold hernia (Shen et al., 2021).
Anti-Arrhythmic Effects in Traditional Medicine :A study on the anti-arrhythmic effects of various plants used in Yi nationality medicine in China identified Aconitum episcopale as having significant effects. This research provides a basis for the safe use and pharmacodynamic study of these plants in traditional medicine practices (Yan, 2008).
Propiedades
Número CAS |
83685-24-9 |
|---|---|
Nombre del producto |
Episcopalidine |
Fórmula molecular |
C30H33NO6 |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
(3-acetyloxy-5,7-dimethyl-12-methylidene-10,16-dioxo-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecan-4-yl) benzoate |
InChI |
InChI=1S/C30H33NO6/c1-15-11-29-12-19(33)24-28(3)14-31(4)25-22(29)23(34)18(15)10-21(29)30(24,25)13-20(36-16(2)32)26(28)37-27(35)17-8-6-5-7-9-17/h5-9,18,20-22,24-26H,1,10-14H2,2-4H3 |
Clave InChI |
PZNXWOJHEGLWBY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |
SMILES canónico |
CC(=O)OC1CC23C4CC5C(=C)CC46CC(=O)C2C(C1OC(=O)C7=CC=CC=C7)(CN(C3C6C5=O)C)C |
Sinónimos |
episcopalidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



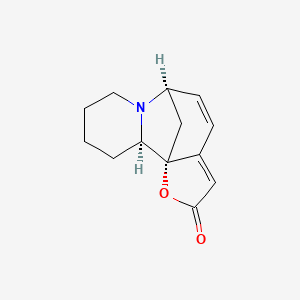
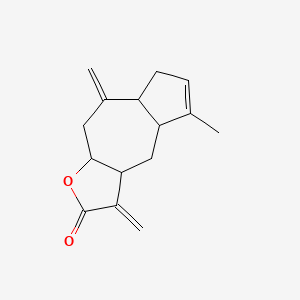

![7,14-Methano-4H,6H-dipyrido[1,2-a:1',2'-E][1,5]diazocin-4-one, 7,7a,8,9,10,11,13,14-octahydro-, [7R-(7alpha,7aalpha,14alpha)]-](/img/structure/B1212482.png)
